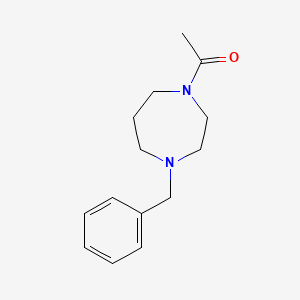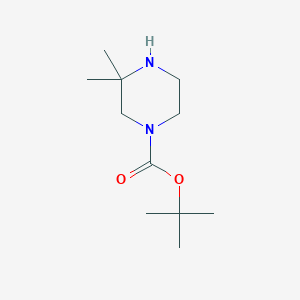
N-(2-Amino-2-methylpropyl)benzenesulfonamide
Vue d'ensemble
Description
N-(2-Amino-2-methylpropyl)benzenesulfonamide is an organic compound with the molecular formula C10H16N2O2S. It is a sulfonamide derivative, characterized by the presence of a benzenesulfonamide group attached to a 2-amino-2-methylpropyl moiety.
Mécanisme D'action
Target of Action
The primary target of N-(2-Amino-2-methylpropyl)benzenesulfonamide is carbonic anhydrase IX (CA IX) . This enzyme is overexpressed in many solid tumors and plays a significant role in tumor cell metabolism .
Mode of Action
This compound interacts with CA IX, inhibiting its activity . This inhibition disrupts the tumor cells’ metabolic shift to anaerobic glycolysis, a process that occurs due to changes in gene expression and results in uncontrolled cell proliferation and tumor hypoxia .
Biochemical Pathways
The inhibition of CA IX affects the biochemical pathway of anaerobic glycolysis in tumor cells . This disruption can lead to a decrease in tumor cell proliferation and potentially reduce tumor growth .
Result of Action
The inhibition of CA IX by this compound can lead to significant molecular and cellular effects. For instance, certain derivatives of the compound have shown a significant inhibitory effect against both cancer cell lines at concentration ranges from 1.52–6.31 μM . Moreover, one derivative was able to induce apoptosis in MDA-MB-231, a triple-negative breast cancer cell line, with a significant increase in the annexin V-FITC percent .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the pH level within the tumor microenvironment can impact the compound’s effectiveness, as tumor cells often modify their pH during the metabolic shift to anaerobic glycolysis . .
Analyse Biochimique
Biochemical Properties
N-(2-Amino-2-methylpropyl)benzenesulfonamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One notable interaction is with carbonic anhydrase IX (CA IX), an enzyme overexpressed in many solid tumors. The compound acts as an inhibitor of CA IX, thereby affecting the enzyme’s activity and influencing cellular pH regulation . Additionally, this compound has been shown to interact with other carbonic anhydrases, such as CA II, albeit with lower affinity .
Cellular Effects
This compound exerts various effects on different cell types and cellular processes. In cancer cells, particularly breast cancer cell lines like MDA-MB-231 and MCF-7, the compound has demonstrated antiproliferative activity . It induces apoptosis and affects cell cycle progression, leading to reduced cell viability . The compound also influences cell signaling pathways, gene expression, and cellular metabolism, contributing to its potential as an anticancer agent .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules and enzyme inhibition. The compound binds to the active site of carbonic anhydrase IX, inhibiting its activity and disrupting the enzyme’s role in pH regulation . This inhibition leads to changes in gene expression and cellular metabolism, ultimately resulting in reduced cell proliferation and increased apoptosis . The compound’s selectivity for CA IX over CA II is attributed to its specific binding interactions with the enzyme’s active site .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are important factors influencing its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, maintaining its inhibitory activity against carbonic anhydrase IX . Prolonged exposure may lead to degradation and reduced efficacy .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits significant antiproliferative activity without causing severe toxicity . Higher doses may lead to toxic or adverse effects, including organ damage and altered metabolic function . Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage . These findings highlight the importance of optimizing dosage regimens for potential therapeutic applications .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate cellular metabolism, influencing metabolic flux and metabolite levels . The compound’s inhibition of carbonic anhydrase IX affects the enzyme’s role in pH regulation and metabolic processes .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its activity and function. The compound is transported across cell membranes via specific transporters and binding proteins . Once inside the cell, it localizes to specific compartments, including the cytoplasm and nucleus . The compound’s distribution within tissues is influenced by its interactions with cellular components and its physicochemical properties .
Subcellular Localization
This compound exhibits specific subcellular localization, which affects its activity and function. The compound is directed to particular compartments or organelles through targeting signals and post-translational modifications . Its localization to the cytoplasm and nucleus is essential for its inhibitory activity against carbonic anhydrase IX and its effects on gene expression and cellular metabolism . Understanding the subcellular localization of the compound is crucial for optimizing its therapeutic potential .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Amino-2-methylpropyl)benzenesulfonamide typically involves the reaction of benzenesulfonyl chloride with 2-amino-2-methylpropanol in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
C6H5SO2Cl+NH2CH2C(CH3)2OH→C6H5SO2NHCH2C(CH3)2OH+HCl
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified through recrystallization or chromatography techniques .
Analyse Des Réactions Chimiques
Types of Reactions
N-(2-Amino-2-methylpropyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The sulfonamide group can be reduced to form sulfinamide or thiol derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while substitution reactions can produce a variety of substituted sulfonamides .
Applications De Recherche Scientifique
N-(2-Amino-2-methylpropyl)benzenesulfonamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(2-Aminoethyl)benzenesulfonamide
- N-(2-Aminopropyl)benzenesulfonamide
- N-(2-Amino-2-methylpropyl)toluenesulfonamide
Uniqueness
N-(2-Amino-2-methylpropyl)benzenesulfonamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it valuable for specific applications .
Propriétés
IUPAC Name |
N-(2-amino-2-methylpropyl)benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O2S/c1-10(2,11)8-12-15(13,14)9-6-4-3-5-7-9/h3-7,12H,8,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZRJFROIQYSTTC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CNS(=O)(=O)C1=CC=CC=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30630016 | |
| Record name | N-(2-Amino-2-methylpropyl)benzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30630016 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
87484-87-5 | |
| Record name | N-(2-Amino-2-methylpropyl)benzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30630016 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-(5,6-Dihydroimidazo[2,1-b][1,3]thiazol-3-yl)-methanamine](/img/structure/B1290288.png)
![5-Chloro-2-[(2-chloro-6-fluorobenzyl)oxy]-benzoic acid](/img/structure/B1290298.png)
![5-Bromo-2-[(2-methylbenzyl)oxy]benzoic acid](/img/structure/B1290300.png)
![3-[3-(Dimethylamino)propoxy]benzonitrile](/img/structure/B1290302.png)


![5-Bromo-2-[(2,6-dichlorobenzyl)oxy]benzoic acid](/img/structure/B1290310.png)







